molecular formula C58H78F6N2O17 B13411488 Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate CAS No. 74050-99-0

Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate

Cat. No.: B13411488
CAS No.: 74050-99-0
M. Wt: 1189.2 g/mol
InChI Key: MNYPDINJULTHSX-UHFFFAOYSA-N
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Description

Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate is a complex organic compound with the molecular formula C58H78F6N2O17 . This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a benzyloxy group, making it a subject of interest in various scientific research fields.

Properties

CAS No.

74050-99-0

Molecular Formula

C58H78F6N2O17

Molecular Weight

1189.2 g/mol

IUPAC Name

N,N-diethyl-4-[phenyl-[3-(trifluoromethyl)phenyl]methoxy]pentan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate

InChI

InChI=1S/2C23H30F3NO.2C6H8O7.H2O/c2*1-4-27(5-2)16-10-11-18(3)28-22(19-12-7-6-8-13-19)20-14-9-15-21(17-20)23(24,25)26;2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*6-9,12-15,17-18,22H,4-5,10-11,16H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2

InChI Key

MNYPDINJULTHSX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)OC(C1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F.CCN(CC)CCCC(C)OC(C1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Origin of Product

United States

Preparation Methods

The synthesis of Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate involves multiple steps. The synthetic route typically starts with the preparation of the trifluoromethyl-substituted benzyl alcohol, which is then reacted with N,N-diethylpentylamine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate undergoes various chemical reactions, including:

Scientific Research Applications

Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and selectivity towards certain enzymes or receptors. The benzyloxy group also contributes to its overall chemical behavior and interactions .

Comparison with Similar Compounds

Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate is a complex organic compound with significant potential in pharmacological applications. Its unique molecular structure allows for specific interactions with biological systems, making it a subject of interest in medicinal chemistry and materials science.

Molecular Structure and Properties

  • Molecular Formula : C58H78F6N2O17
  • Molecular Weight : 1189.2 g/mol

The compound features a pentylamine backbone with diethyl and benzyloxy substitutions, along with a citrate moiety. The presence of trifluoromethyl groups enhances its solubility and reactivity, which are crucial for its biological activity .

Biological Activities

Preliminary studies have indicated that Pentylamine exhibits several biological activities relevant to pharmacological research:

  • Anti-inflammatory Activity : Initial findings suggest that the compound may inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. This inhibition is critical for developing anti-inflammatory agents .
  • Antimicrobial Properties : The unique structure may also contribute to antimicrobial effects, although specific studies are needed to confirm this activity.
  • Cytotoxic Effects : Some derivatives of similar compounds have shown cytotoxic effects against various cancer cell lines. Further research is necessary to evaluate the cytotoxicity of Pentylamine specifically .

Understanding the mechanisms by which Pentylamine exerts its biological effects is essential for evaluating its therapeutic potential. The compound's interaction with biological molecules can be analyzed through various methods:

  • Binding Studies : Investigating how Pentylamine binds to TNF-α or other targets can provide insights into its mechanism of action.
  • Cell Viability Assays : These assays can assess the cytotoxic effects on different cell lines and help determine the IC50 values for various biological activities.

Comparative Analysis

To contextualize the biological activity of Pentylamine, it is beneficial to compare it with similar compounds. The following table summarizes some notable analogs:

Compound NameStructureUnique Features
DiethylaminoethanolC4H11NSimpler amine structure; used in pharmaceuticals
TrifluoromethylbenzeneC7H5F3Contains trifluoromethyl group; used as solvent
BenzylamineC7H9NBasic amine; used in organic synthesis

Pentylamine's complexity and incorporation of both trifluoromethyl and citrate functionalities may enhance its solubility and biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent research has focused on synthesizing structural analogs of related compounds to improve their pharmacological profiles. For instance, modifications at the alkyl chain or aromatic positions have been shown to significantly enhance anti-inflammatory activity .

In one study involving synthetic macamides, derivatives were reported with IC50 values as low as 0.009 μM against TNF-α inhibition, highlighting the importance of structural modifications in enhancing biological activity . Such findings emphasize the potential of Pentylamine and its derivatives in developing new therapeutic agents.

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